molecular formula C19H24ClNO5 B4039507 N-[3-(4-chloronaphthalen-1-yl)oxypropyl]butan-2-amine;oxalic acid

N-[3-(4-chloronaphthalen-1-yl)oxypropyl]butan-2-amine;oxalic acid

Cat. No.: B4039507
M. Wt: 381.8 g/mol
InChI Key: LCMVKERCEYHUBZ-UHFFFAOYSA-N
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Description

N-[3-(4-chloronaphthalen-1-yl)oxypropyl]butan-2-amine;oxalic acid is a complex organic compound that features a naphthalene ring substituted with a chlorine atom and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chloronaphthalen-1-yl)oxypropyl]butan-2-amine typically involves multiple steps, starting with the chlorination of naphthalene to form 4-chloronaphthalene. This intermediate is then reacted with propylene oxide to introduce the oxypropyl group. The final step involves the reaction of the resulting intermediate with butan-2-amine in the presence of oxalic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chloronaphthalen-1-yl)oxypropyl]butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom on the naphthalene ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalenes.

Scientific Research Applications

N-[3-(4-chloronaphthalen-1-yl)oxypropyl]butan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(4-chloronaphthalen-1-yl)oxypropyl]butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chloronaphthalen-1-yl)ethan-1-amine hydrochloride
  • 3-chloronaphthalen-1-amine

Uniqueness

N-[3-(4-chloronaphthalen-1-yl)oxypropyl]butan-2-amine is unique due to its specific substitution pattern and the presence of both an oxypropyl group and an amine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[3-(4-chloronaphthalen-1-yl)oxypropyl]butan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO.C2H2O4/c1-3-13(2)19-11-6-12-20-17-10-9-16(18)14-7-4-5-8-15(14)17;3-1(4)2(5)6/h4-5,7-10,13,19H,3,6,11-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMVKERCEYHUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCCOC1=CC=C(C2=CC=CC=C21)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(4-chloronaphthalen-1-yl)oxypropyl]butan-2-amine;oxalic acid
Reactant of Route 2
N-[3-(4-chloronaphthalen-1-yl)oxypropyl]butan-2-amine;oxalic acid
Reactant of Route 3
N-[3-(4-chloronaphthalen-1-yl)oxypropyl]butan-2-amine;oxalic acid
Reactant of Route 4
N-[3-(4-chloronaphthalen-1-yl)oxypropyl]butan-2-amine;oxalic acid
Reactant of Route 5
N-[3-(4-chloronaphthalen-1-yl)oxypropyl]butan-2-amine;oxalic acid
Reactant of Route 6
N-[3-(4-chloronaphthalen-1-yl)oxypropyl]butan-2-amine;oxalic acid

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